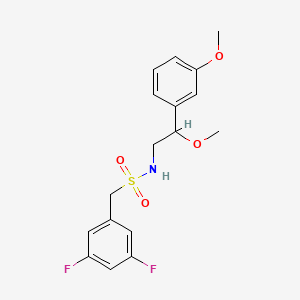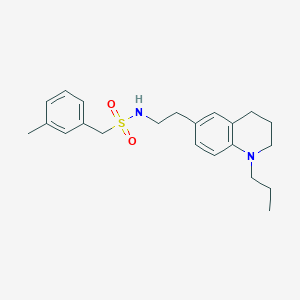
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Formation of N-acyl- and N-methanesulfonyl Compounds : Oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolins with lead tetraacetate in dichloromethane produced quantitatively related compounds, demonstrating a method for generating specific sulfonamide derivatives through selective oxidation reactions (Hoshino et al., 2001).
- Catalytic Enantioselective Reactions : The synthesis of optically active N-C axially chiral tetrahydroquinoline, demonstrating the potential for creating chiral centers in sulfonamide compounds, which could be relevant for asymmetric synthesis and the production of enantiomerically pure pharmaceuticals (Suzuki et al., 2015).
Medicinal Chemistry Applications
- Antibacterial Agents : Studies on quinoline derivatives, such as the development of broad antibacterial agents, exemplify the relevance of sulfonamide compounds in combating bacterial infections and their potential use in developing new antibiotics (Goueffon et al., 1981).
- Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides were identified as potent inhibitors, showing the potential of sulfonamide derivatives in enzyme inhibition, which is crucial for the development of therapeutic agents targeting specific metabolic pathways (Huang et al., 2006).
Material Science and Catalysis
- Synthesis of Polyhydroquinoline Derivatives : Propylsulfonic acid-anchored organosilicas demonstrated as highly efficient and recoverable catalysts for the synthesis of polyhydroquinoline derivatives, showcasing the role of sulfonamide compounds in facilitating environmentally friendly and efficient chemical reactions (Yaghoubi et al., 2017).
properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-3-13-24-14-5-8-21-16-19(9-10-22(21)24)11-12-23-27(25,26)17-20-7-4-6-18(2)15-20/h4,6-7,9-10,15-16,23H,3,5,8,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQHSWWEMOWTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



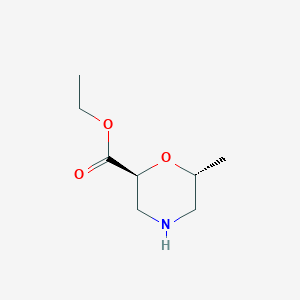

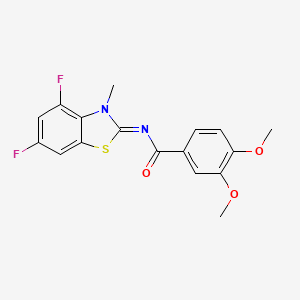
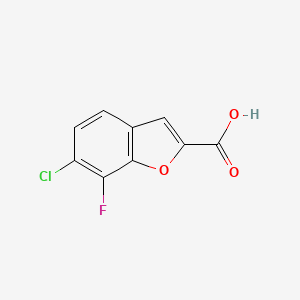
![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(2,2,2-trifluoroethylsulfanyl)pyrazol-3-amine](/img/structure/B3015366.png)
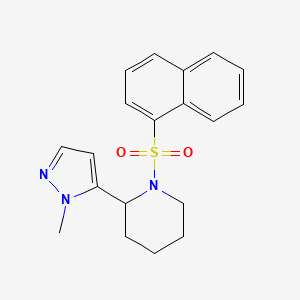
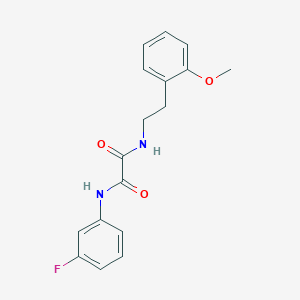
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)
